Kevetrin is classified as an antineoplastic agent. Its chemical structure is characterized by a thiourea moiety, which is integral to its mechanism of action. The compound is derived from the class of thiourea derivatives and has been studied extensively for its effects on cancer cell lines and its potential to restore function to mutant forms of p53.
The synthesis of Kevetrin involves several steps that typically include the reaction of thiourea with various carbonyl compounds. One common synthetic route includes the following steps:
The synthetic pathway can be optimized based on yield and purity requirements, with variations depending on the specific reagents used.
The molecular formula of Kevetrin is C4H6N2S, and it has a molecular weight of 114.17 g/mol. The structural representation includes a thiourea functional group attached to a butyronitrile moiety, which contributes to its biological activity.
Kevetrin undergoes several chemical reactions that are pivotal for its therapeutic effects:
These reactions highlight Kevetrin's dual mechanism of action—both through direct interaction with p53 and through broader effects on cellular signaling pathways.
The mechanism by which Kevetrin exerts its effects primarily involves:
Studies have shown that both wild-type and mutant forms of p53 respond to Kevetrin treatment, although mutant forms may exhibit heightened sensitivity under certain conditions.
Relevant analyses include:
Kevetrin has several potential applications in scientific research and therapeutics:
Kevetrin reactivates p53 by disrupting the p53-MDM2 negative feedback loop. Under physiological conditions, MDM2 promotes p53 ubiquitination and proteasomal degradation. Kevetrin interferes with MDM2's E3 ubiquitin ligase activity, reducing p53 polyubiquitination. This stabilizes nuclear p53, increasing its half-life and transcriptional activity. Biochemical studies confirm Kevetrin induces phosphorylation of p53 at Ser15 and Ser20, modifications that sterically hinder MDM2 binding. In TP53 wild-type acute myeloid leukemia (AML) models like OCI-AML3, this mechanism elevates p53 protein levels by >3-fold within 24 hours [1] [7] [9].
Stabilized p53 activates a transcriptional program governing cell cycle arrest and apoptosis. RNA sequencing in solid tumors and AML reveals Kevetrin upregulates:
Chromatin immunoprecipitation confirms enhanced p53 binding to response elements in these genes. Functionally, this cascade culminates in caspase-3/7 activation and PARP cleavage, observed in TP53 wild-type models including breast adenocarcinoma (MCF-7) and glioblastoma (U87MG) [1] [4] [7].
In TP53-mutant systems (e.g., KASUMI-1 AML, carrying R248Q mutation), Kevetrin promotes mutant p53 degradation through chaperone machinery interference. It inhibits HDAC6 activity, preventing deacetylation of Hsp90. Hyperacetylated Hsp90 loses its chaperone function, leading to:
Immunoblotting shows >70% reduction in mutant p53 protein in NOMO-1 cells (R196* mutation) within 48 hours. This degradation sensitizes cells to BAX-mediated apoptosis even in the absence of functional p53 [1] [5] [7].
Kevetrin induces p53-independent apoptosis through:
Gene expression profiling in TP53-mutant AML reveals downregulation of glycolysis (LDHA, PKM2) and DNA repair (BRCA1, RAD51) signatures, creating metabolic vulnerability. These effects occur irrespective of p53 status, explaining Kevetrin's efficacy in TP53-null models [1] [7] [9].
Kevetrin acts as a pan-HDAC inhibitor with particular efficacy against Class IIb HDACs (HDAC6, HDAC10). At 100-200 µM concentrations, it induces:
RNA-seq demonstrates reactivation of epigenetically silenced genes in the p21^CIP^ and PUMA pathways. This epigenetic reprogramming synergizes with p53 stabilization, creating a permissive environment for tumor suppressor function [1] [5] [9].
Kevetrin modulates ubiquitin dynamics through:
Biochemical assays reveal Kevetrin reduces ubiquitin chain elongation on p53 by 65% while increasing polyubiquitination of mutant p53 by 40%. This dual regulation shifts the balance toward tumor suppressor stability and oncoprotein degradation [1] [7] [9].
Table 1: Kevetrin's Core Mechanisms in p53-Dependent and Independent Contexts
Mechanism | Key Effectors | Functional Outcome | Validation Models |
---|---|---|---|
p53 Stabilization | ↓MDM2 ubiquitination, p53-Ser15-P | Cell cycle arrest (G1/S) | OCI-AML3, MCF-7, U87MG |
Transcriptional Activation | ↑p21, ↑PUMA, ↑BAX (3-12 fold) | Mitochondrial apoptosis | TP53 WT AML, solid tumors |
Mutant p53 Degradation | HDAC6↓ → HSP90 acetylation → CHIP↑ | Proteasomal clearance of mutant p53 | KASUMI-1, NOMO-1 AML |
Apoptotic Protein Modulation | ↓MCL1, tBID↑, Rb hypophosphorylation | Caspase activation, metabolic stress | TP53-mutant primary AML |
Table 2: Epigenetic and Post-Translational Mechanisms
Target System | Molecular Interaction | Downstream Effects | Biochemical Evidence |
---|---|---|---|
HDAC Inhibition | HDAC6 inhibition (IC50 ≈ 150 µM) | H3K9ac/H4K16ac hyperacetylation | Western blot, ChIP-seq |
Ubiquitin-Proteasome | ↑MDM2 auto-ubiquitination, ↓USP7 | p53 stabilization, mutant p53 degradation | Ubiquitin pulldown assays |
Chromatin Remodeling | H3K27me3 at MYC, CDKN2A demethylation | Oncogene silencing, tumor suppressor activation | RNA-seq, methylation arrays |
Kevetrin's ability to simultaneously engage p53-dependent and independent pathways, while remodeling the epigenetic landscape, positions it as a versatile therapeutic candidate. Its multi-target engagement circumvents traditional resistance mechanisms, offering a promising strategy for cancers with diverse TP53 status.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1